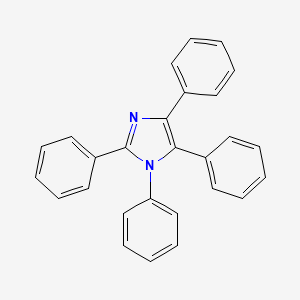
1,2,4,5-Tetraphenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetraphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of four phenyl groups attached to the imidazole ring, making it highly substituted and structurally complex. It is known for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetraphenyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and the ability to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Another efficient method involves the use of zinc oxide as a reusable catalyst. This one-pot synthesis method is simple and yields high amounts of the desired product. The reaction typically involves the condensation of benzaldehyde, aniline, benzil, and ammonium acetate under solvent-free conditions at 110°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to minimize waste. These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, leading to the formation of the desired product without the need for intermediate purification steps .
化学反応の分析
Types of Reactions
1,2,4,5-Tetraphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced imidazole derivatives. Substitution reactions can introduce different functional groups onto the phenyl rings, leading to a wide range of substituted imidazole compounds .
科学的研究の応用
1,2,4,5-Tetraphenyl-1H-imidazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and unique structure make it useful in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as a precursor for the synthesis of advanced materials
作用機序
The mechanism of action of 1,2,4,5-Tetraphenyl-1H-imidazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as models for studying enzyme mechanisms. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2,4,5-Triphenyl-1H-imidazole: Similar in structure but with one less phenyl group.
1,2,4,5-Tetraphenyl-1H-pyrazole: Another heterocyclic compound with a similar substitution pattern but different nitrogen atom arrangement.
1,2,4,5-Tetraphenyl-1H-triazole: Similar substitution but with three nitrogen atoms in the ring.
Uniqueness
1,2,4,5-Tetraphenyl-1H-imidazole is unique due to its specific arrangement of phenyl groups and nitrogen atoms, which confer distinct chemical and physical properties. Its stability, ability to form coordination complexes, and versatility in undergoing various chemical reactions make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
13730-10-4 |
|---|---|
分子式 |
C27H20N2 |
分子量 |
372.5 g/mol |
IUPAC名 |
1,2,4,5-tetraphenylimidazole |
InChI |
InChI=1S/C27H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29(24-19-11-4-12-20-24)27(28-25)23-17-9-3-10-18-23/h1-20H |
InChIキー |
NTMHHCYWWRIYIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


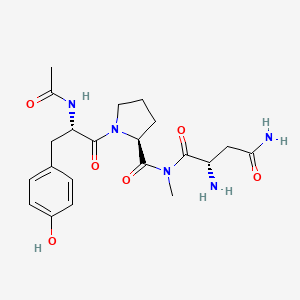
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
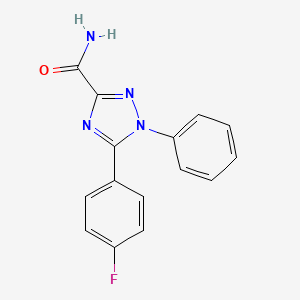
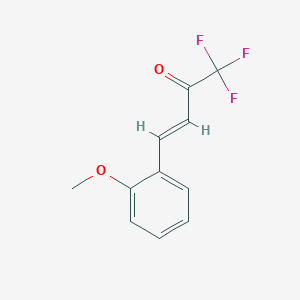

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
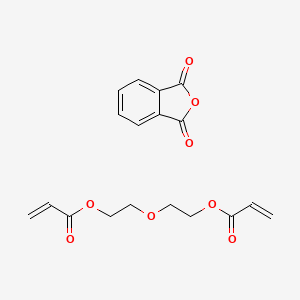
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)

![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
